Cas no 2448-06-8 (N,N-Diisopropyl-3-nitrobenzamide)
N,N-Diisopropyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-nitro-N,N-di(propan-2-yl)benzamide
- benzamide, N,N-bis(1-methylethyl)-3-nitro-; Benzamide, N,N-diisopropyl-m-nitro-; N,N-Diisopropyl-3-nitrobenzamide
- 3-nitro-N,N-bis(propan-2-yl)benzamide
- STK372074
- MLS000736562
- DTXSID90947374
- BS-27803
- NSC6910
- SR-01000203246
- MFCD00594354
- SCHEMBL24497088
- NSC-6910
- 2448-06-8
- N,N-diisopropyl-3-nitro-benzamide
- AKOS003264662
- CS-0208623
- Oprea1_553767
- Benzamide, N,N-diisopropyl-m-nitro-
- SR-01000203246-1
- n,n-diisopropyl-3-nitrobenzamide
- 3-NITRO-NN-BIS(PROPAN-2-YL)BENZAMIDE
- SMR000528065
- CHEMBL4297002
- N,N-Diisopropyl-3-nitrobenzamide
-
- MDL: MFCD00594354
- Inchi: 1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3
- InChI Key: UFFKMMNKRCCXPE-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)[N+](=O)[O-])N(C(C)C)C(C)C
Computed Properties
- Exact Mass: 250.13200
- Monoisotopic Mass: 250.131742
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 66.1
Experimental Properties
- Density: 1.12
- Melting Point: NA
- Boiling Point: 382.3°C at 760 mmHg
- Flash Point: 185°C
- Refractive Index: 1.535
- PSA: 66.13000
- LogP: 3.37700
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
N,N-Diisopropyl-3-nitrobenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Diisopropyl-3-nitrobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N-Diisopropyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D493548-100mg |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D493548-250mg |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D493548-500mg |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 500mg |
$110.00 | 2023-05-18 | ||
| TRC | D493548-1g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 1g |
$ 120.00 | 2022-06-05 | ||
| Ambeed | A576594-5g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 98% | 5g |
$303.0 | 2024-04-20 | |
| Chemenu | CM344558-1g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 95%+ | 1g |
$115 | 2022-06-11 | |
| Chemenu | CM344558-5g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 95%+ | 5g |
$343 | 2022-06-11 | |
| Chemenu | CM344558-10g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 95%+ | 10g |
$600 | 2022-06-11 | |
| A2B Chem LLC | AF34796-1g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AF34796-5g |
N,N-Diisopropyl-3-nitrobenzamide |
2448-06-8 | 98% | 5g |
$271.00 | 2024-04-20 |
N,N-Diisopropyl-3-nitrobenzamide Suppliers
N,N-Diisopropyl-3-nitrobenzamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on N,N-Diisopropyl-3-nitrobenzamide
N,N-Diisopropyl-3-nitrobenzamide (CAS No. 2448-06-8): A Comprehensive Overview
N,N-Diisopropyl-3-nitrobenzamide (CAS No. 2448-06-8) is a chemical compound that has garnered significant attention in various fields of research and industry. This compound, characterized by its unique structure and properties, plays a pivotal role in the development of advanced materials, pharmaceuticals, and other specialized applications. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements associated with N,N-Diisopropyl-3-nitrobenzamide, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of N,N-Diisopropyl-3-nitrobenzamide consists of a benzene ring substituted with a nitro group at the 3-position and an amide group at the para position. The amide group is further substituted with two isopropyl groups, which contribute to the compound's stability and reactivity. This structure makes it highly versatile for various chemical transformations. Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules, where its reactivity and selectivity are exploited to create novel drug candidates.
One of the key areas where N,N-Diisopropyl-3-nitrobenzamide has shown promise is in pharmaceutical research. Its ability to act as a precursor in the synthesis of complex molecules has made it invaluable in drug discovery programs. For instance, researchers have utilized this compound to develop inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases. The substitution pattern on the benzene ring allows for fine-tuning of pharmacokinetic properties, making it a valuable tool in medicinal chemistry.
In addition to its role in drug development, N,N-Diisopropyl-3-nitrobenzamide has found applications in materials science. Its ability to undergo various coupling reactions makes it suitable for the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated how this compound can be used to create high-performance materials with tailored mechanical and thermal properties. These materials are being explored for use in aerospace, automotive industries, and electronics.
The synthesis of N,N-Diisopropyl-3-nitrobenzamide typically involves multi-step processes that require precise control over reaction conditions. Traditional methods include nucleophilic aromatic substitution and amide coupling reactions. However, recent innovations have introduced more efficient routes, such as microwave-assisted synthesis and catalytic methods, which enhance yield and reduce reaction time. These advancements are critical for scaling up production to meet industrial demands.
Another emerging application of N,N-Diisopropyl-3-nitrobenzamide is in the field of agrochemicals. Its ability to act as a building block for herbicides and insecticides has made it a focus of research in sustainable agriculture. Scientists are exploring how this compound can be modified to improve selectivity towards target pests while minimizing environmental impact. This aligns with global efforts to develop eco-friendly agricultural solutions.
In conclusion, N,N-Diisopropyl-3-nitrobenzamide (CAS No. 2448-06-8) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure enables it to serve as a valuable intermediate in the synthesis of complex molecules, making it indispensable in pharmaceuticals, materials science, and agrochemicals. As research continues to uncover new potential uses for this compound, its role in advancing technological and scientific frontiers is expected to grow significantly.
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